molecular formula C8H9BrO B587974 4-Bromo-2,6-dimethylphenol-d8 CAS No. 1142096-13-6

4-Bromo-2,6-dimethylphenol-d8

Cat. No. B587974
CAS RN: 1142096-13-6
M. Wt: 209.112
InChI Key: ZLVFYUORUHNMBO-PIODKIDGSA-N
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Description

4-Bromo-2,6-dimethylphenol, also known as 4-Bromo-2,6-xylenol, is a chemical compound with the molecular formula C8H9BrO . It is used as a preservative for coatings, slurries, and to control microbial fouling in paper mills, oil fields, leather processes, and water treatment processes against microbial attack .


Synthesis Analysis

4-Bromo-2,6-dimethylphenol is prepared by bromination of 2,6-dimethylphenol in glacial acetic acid at 15 ℃ . In another study, poly(phenylene oxide) was synthesized from 4-bromo-2,6-dimethylphenol (BDMP) in the presence of cobalt acetoacetonate (Co(acac)2) catalyst with dimethyl formamaide (DMF) ligand .


Molecular Structure Analysis

The molecular weight of 4-Bromo-2,6-dimethylphenol is 201.060 . The IUPAC Standard InChIKey is ZLVFYUORUHNMBO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Poly(phenylene oxide) was synthesized from 4-bromo-2,6-dimethylphenol (BDMP) in the presence of cobalt acetoacetonate (Co(acac)2) catalyst with dimethyl formamaide (DMF) ligand . The reaction was initiated with benzoyl peroxide at 60 °C .


Physical And Chemical Properties Analysis

4-Bromo-2,6-dimethylphenol has a melting point of 74-78 °C . It is slightly soluble in water . The density is estimated to be 1.3646 .

Scientific Research Applications

Polymer Synthesis

  • 4-Bromo-2,6-dimethylphenol is used in the synthesis of specific polyphenylene oxides. Percec and Wang (1990) discussed the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) by phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol (Percec & Wang, 1990).

Micellar Binding Studies

  • The compound's interaction with micelles has been studied. Senz and Gsponer (1994) explored the binding of 4-Bromo-2,6-dimethylphenol and other phenols to cetyltrimethylammonium chloride micelles (Senz & Gsponer, 1994).

Electrophilic Substitution Reactions

  • Brittain et al. (1982) examined the products of bromination of dimethylphenols, including 4-bromo-2,6-dimethylphenol, revealing insights into the mechanisms of electrophilic substitution with rearrangement (Brittain et al., 1982).

Environmental Monitoring

  • Rando and Poovey (1993) developed a new solid sorbent for monitoring airborne chlorine, where chlorine oxidizes bromide to bromine, which then brominates 2,6-dimethylphenol to form 4-bromo-2,6-dimethylphenol (Rando & Poovey, 1993).

Ab Initio Calculations

  • Baesjou et al. (1997) performed ab initio calculations on 2,6-dimethylphenol and 4-(2,6-dimethylphenoxy)-2,6-dimethylphenol, providing insights into the mechanism of the copper-catalyzed oxidative phenol coupling reaction (Baesjou et al., 1997).

Biodegradation Studies

  • Ji et al. (2019) explored the biodegradation of 2,6-dimethylphenol, the monomer of polyphenylene oxide, by Mycobacterium neoaurum B5-4, indicating potential for bioremediation of environments contaminated with dimethylphenols (Ji et al., 2019).

Safety and Hazards

4-Bromo-2,6-dimethylphenol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If in eyes, rinse cautiously with water for several minutes .

Relevant Papers One relevant paper describes the phase transfer catalyzed (PTC) polymerization of 4-bromo-2,6-dimethylphenol in the presence of 2,4,6-tri-tert-butylphenol or 4-bromo-2,6-di-tert-butylphenol . Another paper discusses the biphasic polymerization of 4-bromo-2,6-dimethylphenol using silica gel as a promoter .

properties

IUPAC Name

4-bromo-3,5-dideuterio-2,6-bis(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3/i1D3,2D3,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVFYUORUHNMBO-PIODKIDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Br)[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dimethylphenol-d8

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